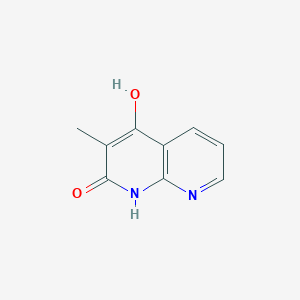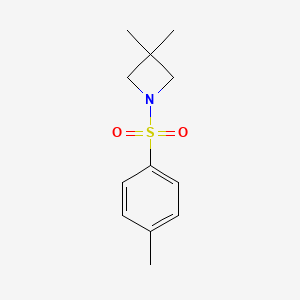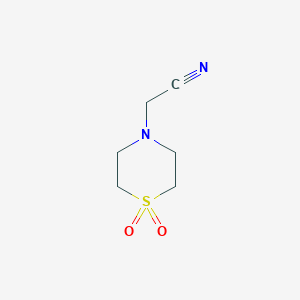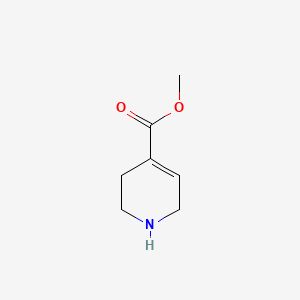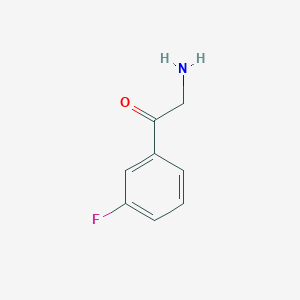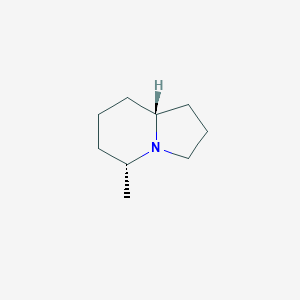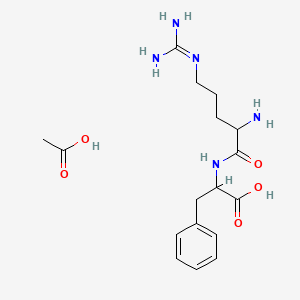
L-Arginyl-L-phenylalanine Acetate Salt
Vue d'ensemble
Description
Applications De Recherche Scientifique
Metabolic Versatility and Health Benefits
L-Arginyl-L-phenylalanine Acetate Salt is associated with L-arginine, an amino acid known for its metabolic versatility. Research indicates that L-arginine has multiple beneficial pharmacological effects, such as reducing the risk of vascular and heart diseases, improving erectile dysfunction, enhancing immune response, and inhibiting gastric hyperacidity. The demonstrated anti-aging benefits of L-arginine suggest significant potential for various health applications (Gad, 2010).
Cardiovascular System Impact
L-arginine, a key component of L-Arginyl-L-phenylalanine Acetate Salt, plays a crucial role in cardiovascular health. It serves as the sole substrate for nitric oxide production, influencing blood vessels and heart health. Research reveals L-arginine's beneficial effects on endothelium in conditions associated with reduced nitric oxide synthesis. Studies involving healthy volunteers and patients with hypertension and diabetes suggest L-arginine's role in regulating vascular hemostasis. Moreover, it exhibits antiaggregatory, anticoagulatory, and profibrinolytic effects, indicating its therapeutic potential for cardiovascular disorders (Cylwik, Mogielnicki, & Buczko, 2005).
Cognitive Function and Neurological Disorders
L-Arginyl-L-phenylalanine Acetate Salt, through its association with L-arginine, may have implications for cognitive function and neurological disorders. Elevated blood phenylalanine levels, as seen in phenylketonuria (PKU), can disrupt cerebral metabolism and cognitive function. Research explores the pathogenesis of PKU, focusing on the effects of disrupted amino acid transport and neurotransmitter synthesis on cognitive outcomes. The role of L-arginine in this context is crucial for understanding and potentially mitigating the cognitive impairments associated with PKU (de Groot, Hoeksma, Blau, Reijngoud, & van Spronsen, 2010).
Cancer Therapy
L-Arginyl-L-phenylalanine Acetate Salt, through L-arginine, is explored in the context of cancer therapy. Arginine deprivation is gaining attention as a metabolic therapy for cancer, targeting arginine-dependent malignancies. Studies focus on understanding the role of argininosuccinate synthetase in amino acid metabolism and its therapeutic relevance. The mechanism of tumor cell death through arginine deprivation and the development of resistance to arginine-degrading enzymes are areas of active research. Clinical trials are underway to assess the efficacy of arginine deprivation in treating advanced malignancies, making it a promising approach (Feun, Kuo, & Savaraj, 2015).
Propriétés
IUPAC Name |
acetic acid;2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N5O3.C2H4O2/c16-11(7-4-8-19-15(17)18)13(21)20-12(14(22)23)9-10-5-2-1-3-6-10;1-2(3)4/h1-3,5-6,11-12H,4,7-9,16H2,(H,20,21)(H,22,23)(H4,17,18,19);1H3,(H,3,4) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYCGKDWKVVHIHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C(CCCN=C(N)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201000346 | |
| Record name | Acetic acid--N-(2-amino-5-carbamimidamido-1-hydroxypentylidene)phenylalanine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201000346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
L-Arginyl-L-phenylalanine Acetate Salt | |
CAS RN |
79220-29-4 | |
| Record name | Acetic acid--N-(2-amino-5-carbamimidamido-1-hydroxypentylidene)phenylalanine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201000346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



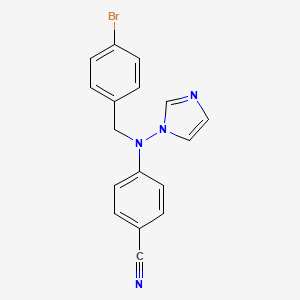
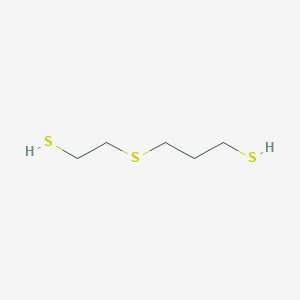
![1-Phenyl-1,8-diazaspiro[4,5]decan-4-one](/img/structure/B3284802.png)
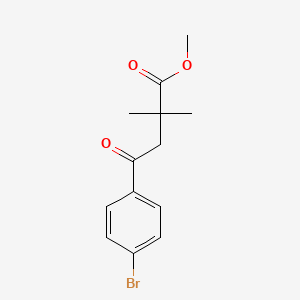
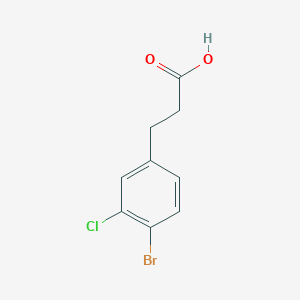
![Ethyl 2-(5-bromobenzo[D]thiazol-2-YL)acetate](/img/structure/B3284820.png)
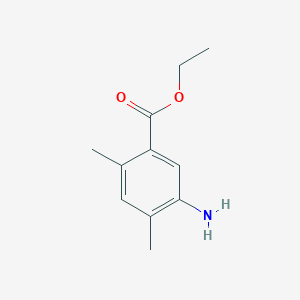
![Benzoic acid, 4-chloro-3-[(2-methyl-1-oxopropyl)amino]-, methyl ester](/img/structure/B3284834.png)
